
4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid is a compound that combines a benzamide derivative with a perchloric acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide typically involves the reaction of 4-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with perchloric acid to yield the final compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide
Major Products
Oxidation: 4-methoxybenzoic acid derivatives
Reduction: 4-methoxy-N-(pyrrolidin-1-ylmethyl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Applications De Recherche Scientifique
4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxy-3-pyrrolidin-1-ylmethyl-benzaldehyde
- 4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl-benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
58415-29-5 |
|---|---|
Formule moléculaire |
C13H17ClN2O6 |
Poids moléculaire |
332.73 g/mol |
Nom IUPAC |
4-methoxy-N-(pyrrolidin-1-ylmethylidene)benzamide;perchloric acid |
InChI |
InChI=1S/C13H16N2O2.ClHO4/c1-17-12-6-4-11(5-7-12)13(16)14-10-15-8-2-3-9-15;2-1(3,4)5/h4-7,10H,2-3,8-9H2,1H3;(H,2,3,4,5) |
Clé InChI |
UDMKRGUSSSZPSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N=CN2CCCC2.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
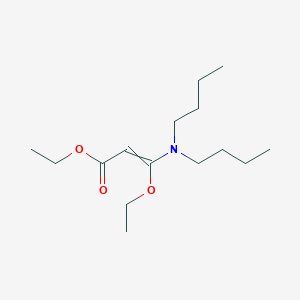
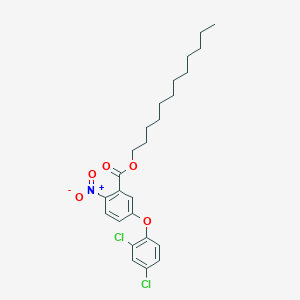


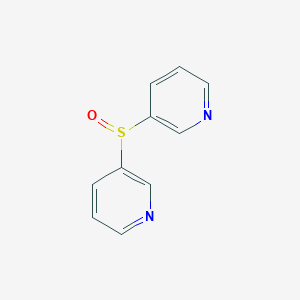

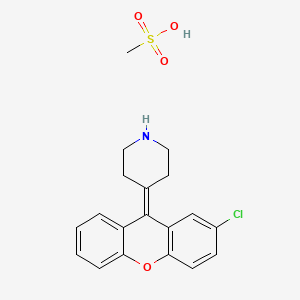
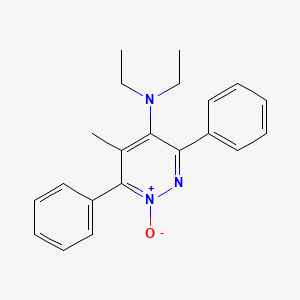

![1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide](/img/structure/B14611534.png)

![10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14611540.png)
